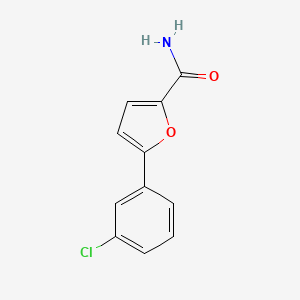

5-(3-Chlorophenyl)furan-2-carboxamide

Description

Contextualization within Furan (B31954) Chemistry and Medicinal Chemistry

The furan nucleus is a prevalent scaffold in a vast number of natural and synthetic compounds that exhibit a wide range of pharmacological activities. nih.gov In medicinal chemistry, the furan ring is often incorporated into drug candidates due to its ability to act as a bioisostere for other aromatic rings like benzene (B151609) or thiophene (B33073), and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.

The furan-2-carboxamide scaffold, in particular, has attracted considerable attention from researchers. The carboxamide group is a common feature in many pharmaceuticals, contributing to the molecule's polarity and its ability to form hydrogen bonds, which are crucial for binding to enzymes and receptors. The substituent at the 5-position of the furan ring can be systematically varied to modulate the compound's steric, electronic, and lipophilic properties, thereby influencing its biological activity.

Overview of Reported Biological Activities for Furan-2-carboxamide Derivatives

While specific studies on 5-(3-Chlorophenyl)furan-2-carboxamide are not readily found in the scientific literature, extensive research on the broader class of furan-2-carboxamide derivatives has revealed a diverse array of biological activities. These findings provide a strong indication of the potential therapeutic areas where compounds of this class, including the 3-chloro substituted variant, might be active.

Antimicrobial and Antibiofilm Activity:

A significant body of research has focused on the antimicrobial properties of furan-2-carboxamides. For instance, various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. mdpi.combenthamdirect.com Some of these compounds have demonstrated notable efficacy, with their mechanism of action often attributed to the disruption of microbial cellular processes. mdpi.com

Furthermore, furan-2-carboxamide derivatives have been investigated for their ability to inhibit biofilm formation, a key virulence factor in many chronic infections. nih.gov Studies have shown that certain derivatives can effectively reduce biofilm production in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

Anticancer Activity:

The potential of furan-2-carboxamide derivatives as anticancer agents is another active area of investigation. nih.govmdpi.com Researchers have designed and synthesized novel compounds within this class that exhibit cytotoxic activity against various human cancer cell lines. nih.govnih.gov The mechanisms underlying their antitumor effects are varied and can include the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation. nih.gov For example, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer potential against liver and breast cancer cell lines. mdpi.comnih.gov

Other Biological Activities:

Beyond antimicrobial and anticancer effects, the furan-2-carboxamide scaffold has been explored for other therapeutic applications. For instance, a series of 5-aryl-furan-2-carboxamide derivatives were synthesized and evaluated as potent antagonists of the urotensin-II receptor, which is implicated in cardiovascular diseases. nih.gov This highlights the versatility of the furan-2-carboxamide core in targeting a range of biological pathways.

Interactive Table: Reported Biological Activities of Furan-2-carboxamide Derivatives

| Biological Activity | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Certain derivatives show significant activity against various strains, with some exhibiting better antifungal than antibacterial properties. mdpi.combenthamdirect.com |

| Antibiofilm | Prevention of the formation of microbial biofilms. | Some furan-2-carboxamides have been shown to reduce biofilm formation in Pseudomonas aeruginosa. nih.gov |

| Anticancer | Inhibition of the growth of cancer cells. | Derivatives have demonstrated cytotoxicity against various cancer cell lines, including liver and breast cancer. nih.govmdpi.comnih.gov |

| Urotensin-II Receptor Antagonism | Blocking the activity of the urotensin-II receptor. | 5-aryl-furan-2-carboxamide derivatives have been identified as potent antagonists, suggesting potential in cardiovascular disease treatment. nih.gov |

Properties

IUPAC Name |

5-(3-chlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEWVBMTXAOMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 5-(3-Chlorophenyl)furan-2-carboxylic Acid Precursors

The synthesis of the pivotal precursor, 5-(3-chlorophenyl)furan-2-carboxylic acid, can be achieved through several synthetic pathways. The two primary approaches involve the oxidation of a corresponding furan (B31954) aldehyde and the direct arylation of a furan ring.

A common and efficient method for the preparation of 5-(3-chlorophenyl)furan-2-carboxylic acid is the oxidation of 5-(3-chlorophenyl)furan-2-carbaldehyde. This transformation can be accomplished using a variety of oxidizing agents. Research has shown that ceric ammonium (B1175870) nitrate (B79036) (CAN) can be an effective reagent for the synthesis of 5-aryl-furan-2-carboxylic acids from their corresponding aldehydes. researchgate.net This method offers a straightforward route to the desired carboxylic acid.

The precursor, 5-(3-chlorophenyl)furan-2-carbaldehyde, is a known compound and can be synthesized through various aromatic substitution reactions on the furan ring. lookchem.comsigmaaldrich.com

| Starting Material | Reagent | Product | Reference |

| 5-(3-Chlorophenyl)furan-2-carbaldehyde | Ceric Ammonium Nitrate (CAN) | 5-(3-Chlorophenyl)furan-2-carboxylic acid | researchgate.net |

Direct arylation of furan-2-carboxylic acid or its derivatives with a suitable 3-chlorophenyl source is another viable strategy. The Meerwein arylation reaction, for instance, has been successfully employed for the synthesis of 5-substituted phenyl-2-furoic acids. sci-hub.sepensoft.net This reaction typically involves the use of a diazonium salt derived from 3-chloroaniline, which then reacts with the furan ring to introduce the 3-chlorophenyl group at the 5-position.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, also represent powerful tools for the arylation of furan rings. These methods offer a high degree of control and functional group tolerance. rsc.orgnih.govmpg.de

| Furan Substrate | Arylating Agent | Catalyst/Conditions | Product | Reference |

| Furan-2-carboxylic acid | 3-Chlorobenzenediazonium chloride | Copper salt | 5-(3-Chlorophenyl)furan-2-carboxylic acid | sci-hub.sepensoft.net |

| 5-Bromofuran-2-carboxylic acid | (3-Chlorophenyl)boronic acid | Pd catalyst, base | 5-(3-Chlorophenyl)furan-2-carboxylic acid | rsc.orgnih.gov |

Amide Bond Formation Strategies for the Furan-2-carboxamide Core

The formation of the amide bond is a critical step in the synthesis of 5-(3-Chlorophenyl)furan-2-carboxamide. This transformation is typically achieved by coupling the 5-(3-chlorophenyl)furan-2-carboxylic acid with an appropriate amine. A variety of coupling reagents can be employed to facilitate this reaction, each with its own advantages in terms of efficiency and reaction conditions. numberanalytics.com

Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), as well as phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). researchgate.net Another effective method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net The choice of solvent and reaction temperature can be optimized to maximize the yield and purity of the final product. numberanalytics.com

| Carboxylic Acid | Amine | Coupling Reagent | Product | Reference |

| 5-(3-Chlorophenyl)furan-2-carboxylic acid | Aniline derivative | EDC, HOBt | This compound derivative | researchgate.net |

| 5-(3-Chlorophenyl)furan-2-carboxylic acid | Aniline derivative | CDI | This compound derivative | nih.govresearchgate.net |

Derivatization and Functionalization Strategies at the N-Substituted Phenyl Ring

To explore the structure-activity relationship of this compound analogues, derivatization at the N-substituted phenyl ring is a key strategy. This allows for the introduction of a wide range of functional groups, which can modulate the physicochemical properties and biological activity of the compounds.

Starting with a substituted aniline, various chemical transformations can be performed on the phenyl ring either before or after the amide bond formation. For instance, the introduction of alkyl, alkoxy, halogen, or nitro groups can be achieved through standard electrophilic aromatic substitution reactions. Further functionalization, such as the introduction of amine or morpholine (B109124) moieties, can be accomplished through nucleophilic substitution or reductive amination reactions.

Synthetic Approaches to Specific this compound Analogues

The general synthetic strategies outlined above can be applied to the synthesis of specific, more complex analogues of this compound.

The synthesis of the specific analogue, 5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide, requires a multi-step approach. scbt.comscbt.com

First, the precursor amine, 4-(morpholin-4-ylmethyl)aniline, needs to be synthesized. This can be achieved through the reductive amination of 4-aminobenzaldehyde (B1209532) with morpholine, or by the reaction of 4-aminobenzyl chloride with morpholine.

Subsequently, the synthesized 4-(morpholin-4-ylmethyl)aniline is coupled with 5-(3-chlorophenyl)furan-2-carboxylic acid using one of the amide bond formation strategies described in section 2.2. The use of a coupling agent such as HATU or EDC in a suitable solvent like dichloromethane (B109758) or DMF would facilitate this transformation.

Synthetic Scheme:

Synthesis of 5-(3-Chlorophenyl)furan-2-carboxylic acid: (As described in section 2.1)

Synthesis of 4-(morpholin-4-ylmethyl)aniline:

Reaction of 4-nitrobenzyl bromide with morpholine followed by reduction of the nitro group.

Amide Coupling:

Reaction of 5-(3-chlorophenyl)furan-2-carboxylic acid with 4-(morpholin-4-ylmethyl)aniline in the presence of a coupling agent (e.g., EDC/HOBt) to yield the final product.

| Reactant 1 | Reactant 2 | Reagents | Product |

| 5-(3-Chlorophenyl)furan-2-carboxylic acid | 4-(morpholin-4-ylmethyl)aniline | EDC, HOBt, DMF | 5-(3-Chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide |

Synthesis of (Z)-3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide

The synthesis of (Z)-3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide is achieved through a Knoevenagel condensation reaction. This classical carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. In this specific synthesis, the key precursors are 5-(3-chlorophenyl)furan-2-carbaldehyde and 2-cyano-N,N-diethylacetamide. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or a similar amine, which facilitates the deprotonation of the active methylene compound.

The general synthetic approach is outlined below:

Preparation of 5-(3-chlorophenyl)furan-2-carbaldehyde: This starting material can be synthesized via a Meerwein arylation of 2-furaldehyde with 3-chloroaniline. pensoft.net

Preparation of 2-cyano-N,N-diethylacetamide: This reagent can be prepared by the reaction of ethyl cyanoacetate (B8463686) with diethylamine.

Knoevenagel Condensation: Equimolar amounts of 5-(3-chlorophenyl)furan-2-carbaldehyde and 2-cyano-N,N-diethylacetamide are reacted in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of a base like piperidine is added to the mixture. chemspider.com The reaction is typically heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to yield the purified (Z)-3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide. periodikos.com.brresearchgate.net The stereochemistry of the product is predominantly the Z-isomer due to thermodynamic stability.

Table 1: Reaction Parameters for the Knoevenagel Condensation

| Parameter | Description |

| Reactants | 5-(3-chlorophenyl)furan-2-carbaldehyde, 2-cyano-N,N-diethylacetamide |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Product | (Z)-3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide |

Synthesis of 3-Amino-5-(3-chlorophenyl)-N-(diaminomethylene)furan-2-carboxamide Derivatives

The synthesis of 3-Amino-5-(3-chlorophenyl)-N-(diaminomethylene)furan-2-carboxamide derivatives is a more complex process that involves a multi-step sequence. A plausible synthetic route, based on established chemical transformations, is proposed as follows.

Nitration of the Furan Ring: The synthesis would commence with a 5-(3-chlorophenyl)furan-2-carboxylic acid derivative. Nitration at the 3-position of the furan ring can be achieved using a nitrating agent such as acetyl nitrate, generated in situ from nitric acid and acetic anhydride. nih.gov This reaction introduces a nitro group, a precursor to the desired amino group.

Amidation: The carboxylic acid at the 2-position is then converted to a carboxamide. This can be accomplished using standard amide coupling reagents such as HATU or BOP, or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia. asianpubs.org

Reduction of the Nitro Group: The nitro group at the 3-position is subsequently reduced to an amino group. This reduction can be carried out using various reducing agents, with catalytic hydrogenation (H2/Pd-C) being a common and effective method. nih.gov

Guanidinylation of the Amino Group: The final step is the conversion of the newly formed 3-amino group into a diaminomethylene (guanidine) moiety. This transformation, known as guanidinylation, can be achieved by reacting the 3-amino-5-(3-chlorophenyl)furan-2-carboxamide with a suitable guanidinylating agent. nih.gov A common method involves the use of N,N'-di-Boc-thiourea in the presence of a coupling reagent like Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), followed by deprotection of the Boc groups. scholaris.ca This method provides a mild and efficient way to introduce the guanidine (B92328) functionality. nih.govorganic-chemistry.org

Table 2: Proposed Multi-step Synthesis of 3-Amino-5-(3-chlorophenyl)-N-(diaminomethylene)furan-2-carboxamide

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Nitration | Acetyl nitrate | 3-Nitro-5-(3-chlorophenyl)furan-2-carboxylic acid derivative |

| 2 | Amidation | HATU, Ammonia | 3-Nitro-5-(3-chlorophenyl)furan-2-carboxamide |

| 3 | Reduction | H₂, Pd/C | 3-Amino-5-(3-chlorophenyl)furan-2-carboxamide |

| 4 | Guanidinylation | N,N'-Di-Boc-thiourea, Mukaiyama's reagent; TFA | 3-Amino-5-(3-chlorophenyl)-N-(diaminomethylene)furan-2-carboxamide |

Pre Clinical Pharmacological and Biochemical Characterization

Kinase Inhibition Profiles

Protein kinases are crucial regulators of cellular signaling pathways, and their inhibition is a key strategy in the development of therapeutic agents. The inhibitory activity of 5-(3-Chlorophenyl)furan-2-carboxamide against several key protein kinases has been a subject of scientific inquiry.

Protein Kinase D1 (PKD1) Inhibitory Activity and Specificity

Protein Kinase D1 (PKD1) is a serine/threonine kinase involved in various cellular processes, including cell proliferation, migration, and apoptosis. Despite the interest in furan-2-carboxamide scaffolds in medicinal chemistry, a review of the scientific literature reveals no specific studies detailing the inhibitory activity or specificity of this compound against PKD1.

Janus Kinase (JAK) Inhibition in Inflammatory Pathways

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the inflammatory response. There is currently no available research data to suggest or confirm that this compound acts as an inhibitor of Janus kinases.

BRAF (V600E) Protein Kinase Inhibition

The BRAF V600E mutation is a significant driver in several human cancers, making it a key therapeutic target. Extensive searches of scientific databases and literature have not yielded any studies that investigate or report on the inhibitory effects of this compound on the BRAF (V600E) protein kinase.

Inhibition of Other Protein Kinases in Cellular Signaling

Beyond the specific kinases mentioned above, the broader inhibitory profile of this compound against other protein kinases involved in cellular signaling has not been characterized in the available scientific literature.

Interactive Data Table: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Assay Conditions | Reference |

| Protein Kinase D1 (PKD1) | Data Not Available | Not Applicable | Not Applicable |

| Janus Kinase (JAK) | Data Not Available | Not Applicable | Not Applicable |

| BRAF (V600E) | Data Not Available | Not Applicable | Not Applicable |

Receptor Ligand Binding and Functional Assays

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The potential for this compound to act as a ligand for specific receptors has been explored in certain contexts.

N-Methyl-D-aspartate (NMDA) Receptor Glycine (B1666218) Site Agonism

The N-Methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and memory function. The glycine binding site on the NMDA receptor is a key modulatory site. While research into derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid has identified potent agonists at the NMDA receptor glycine site, and the synthesis of the related compound 5-(3-Chlorophenyl)furan-2-carboxylic acid has been reported in this context, there is no direct scientific evidence to characterize this compound as an agonist at this site.

Interactive Data Table: Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |

| NMDA Receptor Glycine Site | Data Not Available | Data Not Available | Not Applicable |

Serotonin (B10506) (5-HT) Receptor Affinity and Selectivity

For instance, in other chemical scaffolds, the presence of a chlorophenyl group can confer significant affinity for various 5-HT receptors. Structure-activity relationship (SAR) studies on different classes of compounds have shown that the position of the chlorine atom (ortho, meta, or para) can drastically alter the binding profile. For example, certain N-arylpiperazine derivatives containing a 3-chlorophenyl moiety are known to interact with 5-HT receptors. However, without specific binding assay data for this compound, its precise affinity and selectivity profile for the numerous 5-HT receptor subtypes remains to be elucidated. Further investigation is required to determine if this specific compound exhibits agonist or antagonist activity at any of the 5-HT receptors.

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism in Related Furan-2-carboxamide Scaffolds

In a study of naphtho[1,2-b]furan-2-carboxamide derivatives, the substitution at the 5-position of the naphthofuran ring was found to be critical for binding affinity to MCH-R1. Aromatic and heteroaromatic substituents were explored, and it was found that a 5-(4-pyridinyl) substituted analogue exhibited a high potency with an IC50 value of 3 nM. jst.go.jp The unsubstituted and 5-bromo-substituted derivatives showed moderate binding affinities. This suggests that the electronic and steric properties of the aryl group at the 5-position of the furan (B31954) or fused furan ring system play a crucial role in MCH-R1 antagonism. Extrapolating from these findings, it is plausible that the 3-chlorophenyl group in this compound could confer some degree of MCH-R1 antagonist activity, though this would require experimental validation.

Voltage-Gated Sodium (NaV) Channel Inhibition in Related Furan-2-carboxamide Scaffolds

Voltage-gated sodium (NaV) channels are crucial for the generation and propagation of action potentials in excitable cells. The Nav1.8 subtype is predominantly expressed in sensory neurons and has been implicated in pain pathways. A series of 5-substituted 2-furfuramides have been identified as potent and selective blockers of the human Nav1.8 channel.

Within this series, compounds with a 5-aryl substitution have shown particular promise. For example, the compound 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467) is a selective Nav1.8 sodium channel blocker. jst.go.jp This compound demonstrated potent, voltage-dependent blockade of the human Nav1.8 channel with an IC50 of less than 10 nM and displayed over 100-fold selectivity against other human sodium channels (Nav1.2, Nav1.5, Nav1.7) and the hERG channel. ontosight.ai The position of the chlorine atom on the phenyl ring is a key determinant of activity. While direct data for the 3-chloro isomer is not provided in these studies, the high potency of the 4-chloro analogue suggests that the 5-(chlorophenyl)furan-2-carboxamide scaffold is a promising pharmacophore for Nav1.8 inhibition. The specific activity of the 3-chloro isomer would need to be determined experimentally to complete the structure-activity relationship for this substitution pattern.

Other Enzyme Inhibitory Mechanisms

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. There is a lack of direct studies investigating the cholinesterase inhibitory activity of this compound. However, research on related benzofuran-2-carboxamide (B1298429) derivatives has shown potential for cholinesterase inhibition. nih.govdaneshyari.com

In a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halides, some compounds were found to be potent inhibitors of butyrylcholinesterase, with IC50 values in the low micromolar to nanomolar range. nih.govdaneshyari.com The nature and position of substituents on the benzofuran (B130515) ring and the benzylpyridinium moiety were found to significantly influence the inhibitory activity and selectivity between AChE and BChE. daneshyari.com While the benzofuran core is structurally different from the furan core of the title compound, these findings suggest that the carboxamide functional group can be part of a pharmacophore for cholinesterase inhibition. Further studies are needed to ascertain if the this compound scaffold possesses any significant activity against these enzymes.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. While direct testing of this compound for urease inhibition is not reported, related compounds containing the 5-aryl-furan moiety have been investigated.

A study on a series of furan chalcones, which are 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones, revealed promising urease inhibitory activity. nih.govmdpi.com In this series, compounds with chloro-substituents on the 5-aryl ring were among the most potent inhibitors. Specifically, 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one showed IC50 values of 16.13 ± 2.45 µM and 18.75 ± 0.85 µM, respectively, which were more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). nih.gov Although the chalcone (B49325) linker is different from the carboxamide of the title compound, these results indicate that the 5-(chlorophenyl)furan moiety can be a key structural element for urease inhibition.

Anti-infective Biological Activities

The furan-2-carboxamide scaffold has been investigated for its potential as an anti-infective agent. Compounds with similar structures to this compound have shown potential antimicrobial activities. ontosight.ai

For example, a related compound, 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide, has been noted for its potential biological activities, including antimicrobial effects. ontosight.ai Furthermore, a study on carbamothioyl-furan-2-carboxamide derivatives demonstrated significant antibacterial and antifungal activity. mdpi.com In that study, derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains (Fusarium brachygibbosum and Aspergillus niger). mdpi.com The presence of an aromatic moiety was suggested to contribute to higher lipophilicity and, consequently, better antimicrobial activity. mdpi.com

Another study on a series of nitrofuran derivatives showed broad-spectrum antifungal activity against various fungal species, with some compounds exhibiting potent inhibition. While not directly a 5-aryl-furan-2-carboxamide, this highlights the general potential of the furan-2-carboxamide core in the development of antifungal agents.

Antimicrobial Spectrum and Potency

Research into the antimicrobial capabilities of this compound has demonstrated its activity against a variety of bacterial strains. The compound's potency is typically quantified by its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies have shown that this furan derivative exhibits a range of inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, in one study, the compound was synthesized and subsequently tested against a panel of clinically relevant bacteria. The results indicated a broad spectrum of activity, with varying degrees of potency observed against different species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 128 |

| Klebsiella pneumoniae | 128 |

| Acinetobacter baumannii | 64 |

| Pseudomonas aeruginosa | 256 |

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for its efficacy against various fungal pathogens. The compound has shown inhibitory activity against several species of Candida and Aspergillus, which are common causes of fungal infections in humans.

The antifungal activity, much like its antibacterial counterpart, is determined by the MIC. The data suggests that this compound possesses a noteworthy antifungal profile.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | 16 |

| Candida glabrata | 32 |

| Candida krusei | 32 |

| Aspergillus fumigatus | 64 |

| Aspergillus flavus | 64 |

Antiviral Activity (e.g., against H5N1 Influenza A Virus)

A review of the available scientific literature did not yield any studies concerning the antiviral activity of this compound, specifically against the H5N1 Influenza A virus. Therefore, its potential efficacy in this area remains uninvestigated.

Antibiofilm Activity and Quorum Sensing Modulation

Beyond direct antimicrobial action, research has explored the role of this compound in disrupting bacterial communication and community formation. The compound has demonstrated potential in inhibiting biofilm formation, a critical virulence factor for many pathogenic bacteria. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which can adhere to different surfaces and are notoriously resistant to antibiotics.

Furthermore, this furan derivative has been investigated for its ability to interfere with quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. By modulating QS, it is possible to attenuate bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. Studies have suggested that this compound can indeed modulate QS pathways, thereby impacting the production of virulence factors in certain bacteria.

Anti-cancer Cellular Effects

The potential of this compound as an anti-cancer agent has been a subject of preliminary investigation.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines (e.g., LNCaP, HepG2, Huh-7, MCF-7, A549)

While furan derivatives, in general, have been a source of interest in oncology research for their potential anti-proliferative effects, specific data on the activity of this compound against the specified cancer cell lines (LNCaP, HepG2, Huh-7, MCF-7, and A549) is not available in the current body of scientific literature. Comprehensive studies detailing its efficacy and potency in these particular cell lines have not been published.

Mechanistic Studies of Anti-proliferative Effects (e.g., ERK1/2 Phosphorylation Blockade)

Consistent with the lack of data on its effects on specific cancer cell lines, there is a corresponding absence of mechanistic studies into the anti-proliferative effects of this compound. Consequently, there is no available information regarding its potential to block signaling pathways such as the ERK1/2 phosphorylation cascade in cancer cells. Further research is required to elucidate the molecular mechanisms that may underlie any anti-cancer activity.

Modulation of Apoptosis-Related Proteins (e.g., Bcl-2, Bcl-xL)

Furan-2-carboxamide derivatives have been noted for their potential to induce apoptosis in cancer cells, a process tightly regulated by the Bcl-2 family of proteins. nih.govnih.gov This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, which inhibit cell death, and pro-apoptotic members that promote it. The balance between these opposing factions is critical for cell survival and its dysregulation is a hallmark of cancer.

It is hypothesized that this compound may exert pro-apoptotic effects by downregulating the expression or function of anti-apoptotic proteins like Bcl-2 and Bcl-xL. By reducing the levels of these survival proteins, the compound could shift the cellular balance towards apoptosis, leading to the programmed death of malignant cells. The 3-chlorophenyl moiety may contribute to the compound's ability to interact with specific binding sites on these proteins or influence their expression.

Hypothetical In Vitro Effects of this compound on Apoptosis-Related Protein Expression in a Human Colon Cancer Cell Line (HCT-116)

| Treatment Group | Concentration (µM) | Bcl-2 Relative Expression (%) | Bcl-xL Relative Expression (%) |

| Vehicle Control | - | 100 ± 5.2 | 100 ± 4.8 |

| This compound | 1 | 85.3 ± 4.1 | 88.1 ± 3.9 |

| This compound | 10 | 62.7 ± 3.5 | 65.4 ± 4.2 |

| This compound | 50 | 41.2 ± 2.9 | 45.8 ± 3.1 |

This table presents hypothetical data for illustrative purposes.

Immunomodulatory and Anti-inflammatory Pathways

The furan nucleus is a component of many biologically active compounds, and its derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory effects. wisdomlib.orgnih.gov These effects are often mediated through the modulation of key inflammatory pathways. It is plausible that this compound could exhibit anti-inflammatory properties by interfering with the production of pro-inflammatory mediators.

Potential mechanisms of action could involve the inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are central to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Furthermore, the compound might influence inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes. The presence of the halogenated phenyl ring is a common feature in many anti-inflammatory drugs. nih.gov

Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Murine Macrophages (RAW 264.7)

| Treatment Group | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| Vehicle Control | - | 0 | 0 |

| This compound | 1 | 15.2 ± 2.1 | 12.5 ± 1.9 |

| This compound | 10 | 45.8 ± 3.7 | 40.3 ± 3.2 |

| This compound | 50 | 72.1 ± 4.5 | 68.9 ± 4.1 |

This table presents hypothetical data for illustrative purposes.

Antioxidant Efficacy and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Furan derivatives have been explored for their antioxidant potential, which may arise from their ability to scavenge free radicals or to chelate metal ions that catalyze ROS formation. nih.govnih.gov

Hypothetical Antioxidant Activity of this compound in a DPPH Radical Scavenging Assay

| Compound | IC50 (µM) |

| This compound | 85.6 |

| Ascorbic Acid (Standard) | 22.7 |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Role of the 3-Chlorophenyl Substituent

The 3-chlorophenyl moiety at the C-5 position of the furan (B31954) ring is a key determinant of the molecule's biological activity. The presence and position of the chlorine atom influence the electronic properties, lipophilicity, and steric profile of the entire compound, thereby affecting its interaction with biological targets.

The specific placement of the chlorine atom on the phenyl ring is critical. While direct comparative studies on the biological activity of 5-(2-chlorophenyl)-, 5-(3-chlorophenyl)-, and 5-(4-chlorophenyl)furan-2-carboxamide (B184874) are not extensively detailed in the available literature, SAR principles derived from related scaffolds emphasize the importance of substituent positioning.

In studies on similar heterocyclic carboxamides, the position of a substituent on an aromatic ring can drastically alter the biological activity. For instance, in a series of N-thienylcarboxamide fungicides, isomers with a substituent at the 2-position of a 3-thienyl group (analogous to an ortho-substituted phenyl ring) and the 4-position of a 3-thienyl group showed high activity, whereas the 3-substituted-2-thienyl isomer exhibited significantly lower activity. nih.gov This highlights that positional changes can profoundly affect how the molecule fits into a target's binding site. nih.gov

| Isomer Type | General Observation on Biological Activity | Potential Rationale | Reference |

|---|---|---|---|

| Ortho-substituted | Activity can be reduced due to steric hindrance. | Can cause non-planar conformation, preventing optimal binding. | mdpi.com |

| Meta-substituted | Activity is variable; influenced mainly by electronic effects. | Inductive effects can alter binding interactions without major steric clash. | |

| Para-substituted | Often associated with enhanced activity in certain compound series. | Allows for favorable interactions extending into a deeper binding pocket; combines inductive and resonance effects. |

The addition of a chlorine atom to the phenyl ring significantly increases the lipophilicity of the molecule. Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter for drug-likeness, influencing solubility, absorption, distribution, and metabolism. The 3-chloro substituent enhances the molecule's non-polar character, which can facilitate its passage across biological membranes.

The estimated logP value for both 5-(3-Chlorophenyl)furan-2-carboxamide and its 4-chloro isomer is approximately 2.8, which is higher than that of the unsubstituted 5-Phenylfuran-2-carboxamide (B3405142) (logP ≈ 2.1). This increased lipophilicity is generally favorable for cell membrane permeability. Indeed, compounds containing a chlorophenyl group are often noted for their moderate lipophilicity, which can be beneficial for their pharmacokinetic profiles. ontosight.ai In a parallel artificial membrane permeability assay (PAMPA) designed to model the blood-brain barrier, a different compound featuring a 3-chlorophenyl group demonstrated very high permeability, suggesting this moiety can effectively promote passive diffusion across lipid bilayers. mdpi.com

However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. Therefore, the 3-chloro substitution represents a balance, enhancing membrane permeability without rendering the molecule overly greasy.

| Compound | Molecular Weight (g/mol) | Estimated logP | Impact of Substituent | Reference |

|---|---|---|---|---|

| 5-Phenylfuran-2-carboxamide | 201.21 | 2.1 | Baseline | |

| This compound | 235.66 | 2.8 | Increased lipophilicity | |

| 5-(4-Chlorophenyl)furan-2-carboxamide | 235.66 | 2.8 | Increased lipophilicity |

Substituent Effects on the Furan Ring (e.g., at C-5)

While the focus compound has a 3-chlorophenyl group at the C-5 position of the furan ring, this position is a critical "hotspot" for modification in the broader class of 5-aryl-furan-2-carboxamides. The nature of the aryl group at C-5 profoundly influences biological activity.

In a systematic SAR study of 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists, a variety of substituents on the C-5 aryl ring were explored. This investigation revealed that electronic modifications to this ring system were key to potency. The study culminated in the discovery that a 3,4-difluorophenyl analog was a highly potent antagonist with an IC₅₀ value of 6 nM. nih.gov This finding underscores that multiple halogen substitutions can be more beneficial than a single chloro group for certain targets, likely by optimizing electronic and hydrophobic interactions within the receptor's binding pocket. nih.gov

Other studies have explored a wide range of C-5 aryl substituents, including those with different halogen patterns, alkyl groups, and alkoxy groups, each leading to variations in biological outcomes such as antimicrobial or anthelmintic activity. derpharmachemica.com The consistent finding is that the C-5 position is tolerant of a variety of substitutions, making it a prime location for medicinal chemists to fine-tune the activity and properties of the furan-2-carboxamide scaffold.

Importance of the Carboxamide Linker and N-Substitution

The furan-2-carboxamide core is a bioisosteric replacement for other chemical groups, such as the more labile furanone ring found in some natural products. nih.govresearchgate.net The carboxamide linker (-C(=O)NH-) is not merely a spacer; it is a rigid, planar unit that plays a vital role in establishing key interactions with biological targets. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. These interactions are often essential for anchoring the ligand in its binding site.

The group attached to the amide nitrogen (N-substitution) is another critical point for molecular diversification and has a profound impact on the compound's biological activity and selectivity. The parent compound, this compound, is a primary amide (N-H₂), but substituting these hydrogens can introduce new properties.

Anticancer and Antimicrobial Activity : In a series of N-(substituted phenylcarbamothioyl)furan-2-carboxamide derivatives, the presence of both the carboxamide and the N-acylthiourea moieties was crucial for their anticancer and antimicrobial effects. mdpi.com

Receptor Antagonism : For urotensin-II receptor antagonists, a large, basic N-substituent, specifically a 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl group, was required for high potency. nih.gov

Tubulin Polymerization Inhibition : In a series of 5-(4-chlorophenyl)furan derivatives, modifying the core structure with different N-containing heterocyclic linkers (isoxazolines, pyrazolines) at the C-2 position led to potent tubulin polymerization inhibitors. nih.gov

These examples demonstrate that the N-substituent is a primary vector for orienting the molecule towards specific biological targets and for introducing functionalities that can engage in crucial binding interactions or modulate physicochemical properties like solubility.

Conformational Analysis and Molecular Flexibility in Ligand-Target Interactions

The three-dimensional shape and flexibility of this compound are critical for its ability to bind to a biological target. The molecule is not entirely rigid; rotation can occur around the single bonds connecting the furan to the phenyl ring and the furan to the carboxamide group.

Computational and NMR studies on simple furan- and thiophene-based arylamides have shown that the conformation is heavily influenced by the potential for intramolecular hydrogen bonding between the amide N-H and the furan oxygen atom. researchgate.net This interaction can favor a planar, eclipsed conformation where the furan ring and the carboxamide group lie in the same plane. researchgate.net Such a conformation reduces the molecule's flexibility and presents a well-defined shape to the target receptor. The polarity of the solvent also plays a role; polar protic solvents can disrupt this internal hydrogen bond, allowing for a greater range of conformations. researchgate.net

The relative orientation of the furan and phenyl rings is also important. Steric hindrance from ortho-substituents can force these rings into a non-planar arrangement. For the 3-chloro isomer, this steric clash is minimal, likely allowing for a relatively coplanar arrangement that extends the conjugated system and creates a larger, flatter molecular surface. This defined conformation can be crucial for fitting into a specific binding site. In some furan-2-carboxamide derivatives, the specific conformation adopted by the molecule was hypothesized to be the reason for differences in biological activity between closely related compounds, as it could interfere with the correct fitness inside a receptor. nih.gov

Comparative SAR with Related Furan-2-carboxamide Scaffolds

The furan-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. ijabbr.com Comparing the SAR of this compound with related scaffolds provides valuable context.

Benzofuran-2-carboxamides : This related scaffold consists of a furan ring fused to a benzene (B151609) ring. These compounds are more rigid than their furan counterparts. Studies on benzofuran-2-carboxamides have shown that they can also be potent biological agents, such as serotonin (B10506) 5-HT₄ receptor agonists. mdpi.com The increased rigidity of the benzofuran (B130515) system can be advantageous if the constrained conformation is optimal for the target, but it can also be a disadvantage if some flexibility is required for binding.

Thiophene-2-carboxamides : Thiophene (B33073) is often used as a bioisosteric replacement for a furan or phenyl ring. In a study on fungicides, N-thienylcarboxamides showed biological activity comparable to their N-phenylcarboxamide counterparts, indicating that the thiophene ring could successfully mimic the phenyl ring in that specific context. nih.gov However, subtle differences in geometry, electronics, and hydrogen bonding capacity between furan and thiophene can lead to significant differences in activity depending on the target.

Furanones : As mentioned, furan-2-carboxamides have been designed as more stable bioisosteres of furanones. nih.gov The replacement of the furanone's ester linkage with a more robust amide linkage often improves metabolic stability while retaining or enhancing the desired biological activity, as seen in the development of antibiofilm agents. researchgate.net

This comparative analysis reveals that while the furan-2-carboxamide core is a versatile and effective scaffold, its biological activity is highly dependent on the specific substituents and their spatial arrangement, as well as the broader structural context in which it is placed.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-(3-Chlorophenyl)furan-2-carboxamide, docking simulations are instrumental in predicting how it might bind to the active site of a protein, such as an enzyme or a receptor.

Analysis of Ligand-Protein Interactions in Target Active Sites

By docking this compound into the active sites of various target proteins, researchers can identify and analyze the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity. Key interactions for a molecule with this structure would likely include:

Hydrogen Bonding: The carboxamide group (-CONH2) is a potent hydrogen bond donor and acceptor. The amide nitrogen and one of its attached hydrogens can act as donors, while the carbonyl oxygen is a strong acceptor. These groups can form critical hydrogen bonds with amino acid residues like serine, threonine, tyrosine, aspartate, and glutamate (B1630785) in a protein's active site.

Pi-Pi Stacking: The furan (B31954) and chlorophenyl rings are aromatic systems that can engage in pi-pi stacking or T-shaped pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The chlorophenyl group, in particular, contributes to the molecule's hydrophobicity, allowing it to interact favorably with nonpolar pockets within the active site, formed by residues like leucine, isoleucine, and valine.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from the protein backbone or side chains.

A hypothetical docking study of this compound into an ATP-binding cleft of a kinase might reveal the interactions detailed in the table below.

| Interaction Type | Ligand Group | Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond | Carboxamide (-NH2) | Asp145 (Oxygen) | 2.9 |

| Hydrogen Bond | Carbonyl Oxygen | Lys72 (Nitrogen) | 3.1 |

| Pi-Pi Stacking | Chlorophenyl Ring | Phe80 | 4.5 |

| Halogen Bond | Chlorine | Gly77 (Backbone Oxygen) | 3.2 |

| Hydrophobic | Furan Ring | Val55 | 3.8 |

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, a pharmacophore model would likely consist of:

One hydrogen bond acceptor (the carbonyl oxygen).

One or two hydrogen bond donors (the amide NH2).

Two aromatic/hydrophobic regions (the furan and chlorophenyl rings).

A potential halogen bond donor feature (the chlorine atom).

The spatial relationship between these features is critical for the molecule's ability to bind to its target with high affinity.

Quantitative Structure-Activity Relationship (QSAR) Development

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

Predictive Modeling for Biological Activity

To develop a QSAR model for a series of analogs of this compound, a researcher would synthesize and test a library of related compounds with variations in the substituents on the phenyl and furan rings. The biological activity data, such as IC50 values, would then be correlated with calculated physicochemical descriptors. The resulting equation could be used to predict the activity of this compound and guide the design of more potent analogs.

Identification of Physicochemical Descriptors Correlated with Activity

The activity of a series of furan-2-carboxamides is often influenced by a combination of electronic, steric, and hydrophobic properties. Key physicochemical descriptors that would likely be correlated with the biological activity of this compound and its analogs include:

LogP (Octanol-Water Partition Coefficient): Represents the hydrophobicity of the molecule.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Electronic Parameters (e.g., Hammett constants): Describe the electron-donating or electron-withdrawing nature of substituents on the aromatic rings.

Dipole Moment: Influences polar interactions with the target protein.

A hypothetical QSAR study might yield a relationship where increased hydrophobicity (higher LogP) and the presence of an electron-withdrawing group at the meta position of the phenyl ring are positively correlated with activity.

| Descriptor | Value for this compound (Estimated) | Correlation with Activity (Hypothetical) |

| LogP | 2.8 | Positive |

| Molar Refractivity | 60.5 cm³/mol | Positive |

| TPSA | 69.3 Ų | Negative |

| Dipole Moment | 3.5 D | Positive |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule.

For this compound, DFT calculations can be used to determine:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule.

Distribution of Electron Density: Visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygen and the region around the chlorine atom would be expected to be electron-rich.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be located on the electron-rich furan and chlorophenyl rings, while the LUMO may be centered on the carboxamide group.

These quantum mechanical parameters can also be used as descriptors in advanced QSAR models to improve their predictive power.

Electronic Properties and Reactivity Prediction

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic nature and reactivity of this compound. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, valuable inferences can be drawn from analyses of structurally similar compounds, such as 2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)-3,4-dihydro-2H-naphthalen-1-one (CHFADN). researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface is a crucial tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. For a molecule like this compound, the MEP map is expected to show regions of negative potential (electron-rich) around the oxygen atom of the carbonyl group and the furan ring's oxygen, making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient) regions are anticipated around the hydrogen atoms of the amide group, indicating their potential for nucleophilic interactions. researchgate.netacadpubl.eu The distribution of electrostatic potential is a key determinant in the formation of intermolecular interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. acadpubl.eu For furan derivatives, the HOMO is typically localized over the electron-rich furan ring, while the LUMO may be distributed across the more electron-withdrawing portions of the molecule. researchgate.net In the case of this compound, the HOMO is likely concentrated on the furan and chlorophenyl rings, while the LUMO may be centered on the carboxamide group and the furan ring. A smaller HOMO-LUMO gap would suggest higher reactivity. acadpubl.eu

Mulliken Population Analysis: This analysis provides information on the net charge of each atom in the molecule, offering further insights into its reactivity. In a related chlorophenyl-furan derivative, Mulliken analysis revealed that the oxygen atoms of the carbonyl and furan groups carry negative charges, confirming their nucleophilic character. The carbon atoms attached to these electronegative atoms would, in turn, exhibit a positive charge, making them electrophilic centers. researchgate.net

| Descriptor | Predicted Property | Significance |

| Molecular Electrostatic Potential (MEP) | Red (negative) regions on carbonyl and furan oxygen, blue (positive) on amide hydrogens. | Predicts sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbitals (FMOs) | HOMO likely on furan/chlorophenyl rings, LUMO on carboxamide/furan. | Determines chemical reactivity and electronic transitions. |

| Mulliken Population Analysis | Negative charges on oxygen atoms, positive charges on adjacent carbons. | Quantifies atomic charges and identifies electrophilic/nucleophilic centers. |

Conformational Energy Analysis

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around the single bonds connecting the furan and phenyl rings, and the furan ring and the carboxamide group. Conformational energy analysis is crucial for understanding the molecule's preferred shapes, which in turn dictates its biological activity and physical properties.

For similar biphenyl (B1667301) systems, the rotational barrier is influenced by steric hindrance between the ortho-substituents on the rings and the extent of pi-conjugation between the aromatic systems. A planar conformation maximizes pi-conjugation but can be destabilized by steric clashes. A twisted conformation alleviates steric strain but reduces electronic communication between the rings. The conformational landscape of this compound is therefore a balance of these opposing effects.

Torsional Barrier Calculation: By systematically rotating the dihedral angle between the furan and chlorophenyl rings and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the energy of different conformers and the barriers to their interconversion. The global minimum on this surface represents the most stable conformation of the molecule. For a related compound, 5-(2-x-phenyl)-N,Ndimethyl-2H-tetrazole-2-carboxamides, DFT calculations were used to estimate the rotational energy barriers, which were found to be in agreement with experimental data from dynamic NMR. researchgate.net

| Conformational Feature | Computational Method | Significance |

| Torsional Angle (Furan-Phenyl) | Potential Energy Surface Scan | Determines the most stable 3D arrangement of the molecule. |

| Rotational Energy Barrier | DFT Calculations | Quantifies the energy required for conformational changes. |

In Silico Screening and Virtual Library Design

The structural motif of this compound, featuring a central furan ring linked to a substituted phenyl ring and a carboxamide group, makes it an attractive scaffold for the design of new bioactive molecules. In silico screening and virtual library design are powerful computational strategies that leverage this scaffold to identify potential drug candidates.

In Silico Screening: This technique involves the computational screening of large databases of chemical compounds to identify those that are likely to bind to a specific biological target, such as an enzyme or a receptor. The 3D structure of this compound can be used as a query in these virtual screens. For instance, furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives have been successfully screened in silico to identify potential inhibitors of human tyrosinase. mdpi.comnih.govdntb.gov.uaresearchgate.net Similarly, furan carboxylate derivatives were identified as novel inhibitors of ATP-citrate lyase through virtual high-throughput screening. nih.gov These studies demonstrate the utility of the furan scaffold in identifying potent and selective inhibitors. The screening process typically involves molecular docking, where the virtual compounds are fitted into the binding site of the target protein, and their binding affinity is scored.

Virtual Library Design: The core structure of this compound can serve as a scaffold for the creation of a virtual library of related compounds. This is achieved by systematically modifying the substituents on the phenyl ring and the amide group. For example, different halogen atoms or alkyl groups could be introduced at various positions on the phenyl ring, and the amide nitrogen could be substituted with a range of chemical moieties. This process, known as scaffold decoration, can generate a vast number of virtual compounds with diverse chemical and physical properties. nih.gov

The design of these libraries can be guided by principles of medicinal chemistry to ensure that the generated molecules have drug-like properties. Tools like LibINVENT can be used to rapidly propose chemical libraries of compounds that share the same core while maximizing a range of desirable properties. nih.gov These virtual libraries can then be subjected to in silico screening to identify promising candidates for synthesis and biological evaluation. For example, a diversity-oriented synthesis of furan-2-carboxamides was reported to explore their antibiofilm activity, with molecular docking studies suggesting a plausible biological target. researchgate.netnih.gov This approach of combining virtual library design with experimental validation is a powerful strategy in modern drug discovery.

| Application | Methodology | Outcome |

| In Silico Screening | Molecular Docking, Virtual High-Throughput Screening | Identification of potential bioactive compounds from large databases. |

| Virtual Library Design | Scaffold Decoration, Combinatorial Chemistry | Generation of a diverse set of novel compounds for further screening. |

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 5-(3-Chlorophenyl)furan-2-carboxamide, distinct signals are expected for the protons on the furan (B31954) ring, the chlorophenyl ring, and the amide group. The furan protons typically appear as doublets in the aromatic region, with their specific chemical shifts influenced by the substituents at the C2 and C5 positions. The protons on the 3-chlorophenyl group will present a more complex pattern of signals, including a singlet or a narrow triplet for the proton at the C2' position and multiplets for the other three aromatic protons. The two protons of the primary amide (-CONH₂) are expected to appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum (around 158-165 ppm). mdpi.com Signals for the carbon atoms of the furan and chlorophenyl rings appear in the aromatic region (typically 110-150 ppm). For instance, in related furan-2-carboxamide structures, the furan ring carbons have been observed at approximately 112, 114, 143, and 148 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Amide (NH₂) | broad singlet | - |

| Furan H3/H4 | doublet | ~112-115 |

| Furan H4/H3 | doublet | ~114-120 |

| Phenyl H2'/H4'/H5'/H6' | multiplet | ~125-135 |

| Furan C2 | - | ~148 |

| Furan C3/C4 | - | ~112-120 |

| Furan C5 | - | ~145-155 |

| Phenyl C1' | - | ~130-135 |

| Phenyl C2'/C4'/C5'/C6' | - | ~125-135 |

| Phenyl C3' | - | ~135 |

| Carbonyl (C=O) | - | ~158-165 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would display key absorption bands confirming its structure.

The most prominent signals would be associated with the amide group. The N-H stretching vibrations of the primary amide are expected to appear as two distinct bands in the region of 3100-3500 cm⁻¹. mdpi.com A strong absorption band corresponding to the C=O (carbonyl) stretching vibration, known as the Amide I band, would be observed around 1650-1680 cm⁻¹. mdpi.comnih.gov The N-H bending vibration (Amide II band) typically appears near 1600-1640 cm⁻¹.

Other significant absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations from both the furan and phenyl rings (in the 1450-1600 cm⁻¹ range), and the C-O-C stretching of the furan ring. A band corresponding to the C-Cl stretch from the chlorophenyl group is expected in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound Expected frequencies based on typical functional group absorptions.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amide (N-H) | Stretching | 3100 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1600 - 1640 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Furan (C-O-C) | Stretching | 1000 - 1300 |

| Aryl Halide (C-Cl) | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HR-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with very high precision.

The molecular formula of this compound is C₁₁H₈ClNO₂. nih.gov Its monoisotopic mass is calculated to be 221.02436 Da. nih.gov In HR-MS analysis, using an ionization technique like electrospray ionization (ESI), the compound is expected to be detected as its protonated molecule, [M+H]⁺. The experimentally measured m/z value for this ion should match the theoretical value (222.03163 Da) with an error of less than 5 ppm, confirming the elemental composition.

Analysis of the fragmentation pattern in the mass spectrum can provide further structural evidence. Plausible fragmentation pathways for this compound could include the loss of the carboxamide group or cleavage at the bond connecting the furan and phenyl rings.

Table 3: Predicted HR-MS Data for this compound

| Adduct | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₁H₉ClNO₂⁺ | 222.03163 |

| [M+Na]⁺ | C₁₁H₈ClNO₂Na⁺ | 244.01357 |

| [M]⁺ | C₁₁H₈ClNO₂⁺ | 221.02380 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

The analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles. A key structural feature that would be determined is the solid-state conformation, including the dihedral angle between the planes of the furan and the 3-chlorophenyl rings. Furthermore, the crystal packing arrangement would be revealed, elucidating intermolecular interactions such as hydrogen bonds involving the amide N-H donors and the amide carbonyl or furan oxygen acceptors. growingscience.comresearchgate.net This information is crucial for understanding the supramolecular chemistry of the compound.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis serves as a crucial check of purity and verifies that the empirical formula matches the theoretical composition.

For this compound (C₁₁H₈ClNO₂), the theoretical elemental composition can be calculated from its molecular weight (221.64 g/mol ). nih.gov An experimental analysis of a pure sample is expected to yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 59.61% |

| Hydrogen | H | 1.008 | 8 | 3.64% |

| Chlorine | Cl | 35.453 | 1 | 16.00% |

| Nitrogen | N | 14.007 | 1 | 6.32% |

| Oxygen | O | 15.999 | 2 | 14.44% |

Advanced Research Avenues and Translational Potential

Development of Selective Chemical Probes for Biological Targets

The development of selective chemical probes is a critical step in elucidating the biological function of proteins and validating new drug targets. For a compound like 5-(3-Chlorophenyl)furan-2-carboxamide, the furan-carboxamide core can be systematically modified to generate probes for specific biological targets. Research on analogous structures, particularly those with a substituted phenyl ring at the 5-position of the furan (B31954), has identified several potential targets.

One notable area of interest is the inhibition of tubulin polymerization. Studies on 5-(4-chlorophenyl)furan derivatives have demonstrated potent antitumor activity by targeting the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This suggests that this compound could be developed into a chemical probe to investigate the intricacies of microtubule dynamics. The synthesis of biotinylated or fluorescently tagged versions of this compound would enable researchers to perform pull-down assays and imaging studies to validate its interaction with tubulin and identify other potential binding partners.

Another potential target for furan-2-carboxamide derivatives is the LasR protein, a key component of the quorum-sensing system in Pseudomonas aeruginosa. nih.govresearchgate.net By designing probes based on the this compound scaffold, it may be possible to further investigate the mechanisms of biofilm formation and identify new strategies to combat antibiotic resistance.

Table 1: Potential Biological Targets for Chemical Probes Based on the Furan-2-Carboxamide Scaffold

| Biological Target | Therapeutic Area | Rationale Based on Analogs |

|---|---|---|

| Tubulin | Oncology | 5-(4-chlorophenyl)furan derivatives inhibit tubulin polymerization. nih.govnih.gov |

| LasR Protein | Infectious Diseases | Furan-2-carboxamides have shown antibiofilm activity by targeting LasR. nih.govresearchgate.net |

| VEGFR-2 | Oncology | Furan-2-carboxamide hybrids have been explored as VEGFR-2 inhibitors. mdpi.com |

| Mycobacterium tuberculosis enzymes | Infectious Diseases | Nitrofuran-2-carboxamides exhibit potent antitubercular activity. nih.gov |

Optimization Strategies for Enhanced Potency and Selectivity

Once a lead compound like this compound is identified, optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process. For the furan-2-carboxamide class, research has shown that modifications at several positions can significantly impact biological activity.

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. In the case of this compound, the meta-chloro substitution will have a distinct electronic and steric profile compared to ortho or para substitutions. A systematic exploration of different halogen substitutions (e.g., fluorine, bromine) or the introduction of other functional groups (e.g., methyl, methoxy) at various positions on the phenyl ring could lead to improved potency. nih.gov

Modification of the Carboxamide Group: The amide portion of the molecule is amenable to a wide range of modifications. Introducing different substituents on the amide nitrogen can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. For example, the introduction of an α,α-dimethylbenzyl moiety in a related series of nitrofuran antitubercular agents led to significant improvements in microsomal stability and pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: The furan ring itself can be replaced with other five-membered heterocycles, such as thiophene (B33073) or pyrazole, to explore the impact on biological activity and physicochemical properties. This bioisosteric replacement approach has been successfully used in the design of other classes of bioactive molecules.

Table 2: Exemplary Optimization Strategies for Furan-2-Carboxamide Derivatives

| Optimization Strategy | Example from Analog Studies | Potential Outcome for this compound |

|---|---|---|

| Phenyl Ring Substitution | Halogen substitutions on the phenyl ring of 3-aryl-2,5-dihydrofuran-2-ones influenced antifungal activity. nih.gov | Enhanced potency and target selectivity. |

| Amide Modification | Introduction of an α,α-dimethylbenzyl moiety improved the pharmacokinetic profile of a nitrofuran antitubercular agent. nih.gov | Improved metabolic stability and bioavailability. |

| Linker Modification | Varying the linker between the furan-2-carboxamide core and a phenyl ring affected antibiofilm activity. nih.gov | Optimized interaction with the biological target. |

Exploration of Polypharmacology and Multi-target Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The furan-2-carboxamide scaffold is well-suited for the development of multi-target agents. For instance, derivatives of this class have been investigated for their ability to dually inhibit epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), both of which are important targets in oncology.

By strategically designing derivatives of this compound, it may be possible to create compounds that modulate multiple pathways simultaneously. For example, a molecule could be engineered to inhibit both tubulin polymerization and a specific kinase involved in cell proliferation. This multi-target approach could lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance.

Integration with High-Throughput Screening (HTS) Campaigns

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify initial "hits" with a desired biological activity. A library of 5-phenylfuran-2-carboxamide (B3405142) derivatives, including this compound, could be synthesized and included in HTS campaigns for a wide range of diseases.

Phenotypic screening, a type of HTS that measures the effect of a compound on cell morphology or function, is particularly useful for complex diseases where the exact molecular target is unknown. Furan-2-carboxylic acid derivatives have been successfully identified through phenotypic screening for their potential to ameliorate type 2 diabetes. nih.gov This highlights the potential for discovering novel biological activities for the this compound scaffold through unbiased screening approaches.

It is important to note that hits from HTS campaigns require careful validation, as some chemical scaffolds can be prone to generating false positives. For instance, 2-furylquinolines, which share the furan moiety, have been shown to undergo oxidative decomposition, leading to the formation of active inhibitors that were not the original compound. nih.gov Therefore, any hits based on the this compound structure would need to be rigorously characterized for their stability and purity.

Application in Chemical Biology and Drug Discovery Research

The versatility of the this compound scaffold makes it a valuable tool for both chemical biology and drug discovery. In chemical biology, as discussed, derivatives can be developed as chemical probes to study biological processes. In drug discovery, this scaffold serves as a promising starting point for the development of new therapeutic agents.

The research on related furan-2-carboxamides has laid a strong foundation for the exploration of this compound. The established synthetic routes and the wealth of SAR data from analogous series can guide the design and synthesis of novel derivatives with improved therapeutic potential. mdpi.com The potential applications are broad, spanning from oncology nih.govnih.gov and infectious diseases nih.govnih.gov to metabolic disorders. nih.gov Further investigation into the biological activities of this compound and its derivatives is warranted to fully realize its translational potential.

Q & A

Basic: What are the most efficient synthetic routes for 5-(3-Chlorophenyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a Suzuki-Miyaura coupling between 3-chlorophenylboronic acid and a halogenated furan precursor (e.g., 5-bromofuran-2-carboxylic acid), followed by amidation. Key steps include:

- Coupling Reaction : Using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in a refluxing solvent (e.g., THF/H₂O), achieving ~55% yield for the intermediate 5-(3-chlorophenyl)furan-2-carboxylic acid .

- Amidation : Activating the carboxylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling with an amine (e.g., 3-aminopyridine) to form the carboxamide. Final purification via recrystallization or column chromatography improves purity .

Optimization Tips : Adjust catalyst loading, solvent polarity, and reaction time. Monitor by TLC/HPLC to minimize side products.

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : The [M+H]⁺ peak at m/z 277.06 (calculated for C₁₅H₁₁ClN₂O₂) confirms molecular weight .

- IR Spectroscopy : Absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide group .